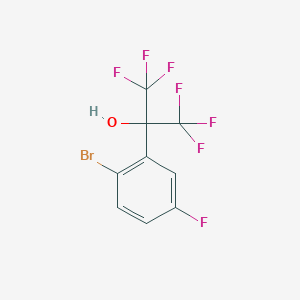2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
CAS No.:
Cat. No.: VC20480307
Molecular Formula: C9H4BrF7O
Molecular Weight: 341.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H4BrF7O |
|---|---|
| Molecular Weight | 341.02 g/mol |
| IUPAC Name | 2-(2-bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
| Standard InChI | InChI=1S/C9H4BrF7O/c10-6-2-1-4(11)3-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H |
| Standard InChI Key | VZOQDCOPGYQZHC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(C(F)(F)F)(C(F)(F)F)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol consists of a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position, bonded to a hexafluoroisopropanol moiety. The hexafluoroisopropanol group (-C(CF₃)₂OH) introduces strong electron-withdrawing effects due to the six fluorine atoms, while the hydroxyl group enables hydrogen bonding. This combination creates a highly polar molecule with applications in catalysis and polymer chemistry .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely involves:
-
Functionalization of a pre-substituted benzene ring.
-
Introduction of the hexafluoroisopropanol group via nucleophilic substitution or coupling reactions.
Friedel-Crafts Alkylation
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a known catalyst in Friedel-Crafts reactions . A plausible route involves:
-
Electrophilic Aromatic Substitution: Reacting HFIP with 2-bromo-5-fluorobenzoyl chloride to form the target compound.
-
Purification: Recrystallization using petroleum ether or n-hexane .
Physicochemical Properties
Physical Characteristics
Spectroscopic Data
-
¹⁹F NMR: Expected signals at δ -70 to -75 ppm (CF₃ groups) and δ -110 ppm (aryl-F).
-
¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; hydroxyl proton at δ 5.5–6.0 ppm (broad).
Reactivity and Applications
Catalytic Applications
The hexafluoroisopropanol group enhances catalytic activity in:
-
Friedel-Crafts Reactions: Polar reaction environments stabilize carbocation intermediates .
-
Epoxidation: HFIP derivatives catalyze H₂O₂-mediated epoxidation of alkenes .
Pharmaceutical Intermediates
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures prevalent in drug discovery.
Polymer Science
HFIP-functionalized monomers are used in lithographic materials due to their high polarity and thermal stability .
Comparative Analysis with Related Compounds
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume